molecular formula C20H24N2O3S B6542950 N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide CAS No. 1060225-30-0

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide

Cat. No.: B6542950
CAS No.: 1060225-30-0
M. Wt: 372.5 g/mol
InChI Key: JZGWILSWXAJPGU-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and a 2,4,6-trimethylbenzenesulfonamido substituent on the phenyl ring. This compound is structurally distinct due to its sulfonamide moiety and cyclopropyl substitution, which confer unique electronic and steric properties. While its primary applications remain under investigation, analogs of this compound class are frequently explored for pharmacological and materials science applications, including enzyme inhibition and corrosion protection .

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-13-10-14(2)20(15(3)11-13)26(24,25)22-18-6-4-16(5-7-18)12-19(23)21-17-8-9-17/h4-7,10-11,17,22H,8-9,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGWILSWXAJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4,6-Trimethylbenzenesulfonyl Chloride

The sulfonating agent is prepared by reacting 2,4,6-trimethylbenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ ensures complete conversion, with yields typically exceeding 90%.

Reaction Conditions :

  • Temperature : 70–80°C

  • Solvent : Toluene

  • Time : 4–6 hours

Sulfonamidation of 4-Aminophenylacetic Acid

The sulfonyl chloride reacts with 4-aminophenylacetic acid in a biphasic system:

4-Aminophenylacetic acid+2,4,6-Trimethylbenzenesulfonyl chlorideNaHCO₃, H₂O/CH₂Cl₂4-(2,4,6-Trimethylbenzenesulfonamido)phenylacetic acid\text{4-Aminophenylacetic acid} + \text{2,4,6-Trimethylbenzenesulfonyl chloride} \xrightarrow{\text{NaHCO₃, H₂O/CH₂Cl₂}} \text{4-(2,4,6-Trimethylbenzenesulfonamido)phenylacetic acid}

Optimized Parameters :

ParameterValue
Molar Ratio1:1.2 (acid:sulfonyl chloride)
pH8–9 (maintained with NaHCO₃)
Reaction Time3 hours
Yield78–85%

Amidation with Cyclopropylamine

The carboxylic acid is converted to the acetamide using cyclopropylamine under coupling conditions:

4-(2,4,6-Trimethylbenzenesulfonamido)phenylacetic acid+CyclopropylamineEDCl, HOBt, DMFN-Cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide\text{4-(2,4,6-Trimethylbenzenesulfonamido)phenylacetic acid} + \text{Cyclopropylamine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{this compound}

Critical Factors :

  • Coupling Agents : Ethyl dimethylaminopropyl carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) improve efficiency.

  • Solvent : Dimethylformamide (DMF) enhances solubility.

  • Yield : 70–75% after purification by recrystallization (ethanol/water).

One-Pot Tandem Approach

Recent advances utilize tandem reactions to reduce purification steps. A modified protocol combines sulfonamidation and amidation in a single pot:

Procedure :

  • In Situ Sulfonyl Chloride Formation : 2,4,6-Trimethylbenzenesulfonic acid is treated with SOCl₂ directly.

  • Concurrent Sulfonamidation/Amidation : 4-Aminophenylacetic acid and cyclopropylamine are added sequentially without isolating intermediates.

Data Highlights :

MetricResult
Total Yield65–68%
Purity (HPLC)≥95%
Reaction Time8–10 hours

Advantages :

  • Eliminates intermediate isolation, reducing solvent waste.

  • Ideal for scale-up due to operational simplicity.

Green Chemistry Modifications

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) replace traditional solvents, enhancing reaction rates and yields:

Key Observations :

  • Yield Improvement : 82% (vs. 75% in DMF).

  • Temperature : Reactions proceed efficiently at 50°C (vs. 80°C in conventional methods).

  • Reusability : Ionic liquids can be recycled 3–4 times without significant activity loss.

Microwave-Assisted Amidation

Microwave irradiation accelerates the amidation step:

Conditions :

  • Power : 300 W

  • Time : 15 minutes

  • Yield : 88% (vs. 70% under thermal conditions).

Analytical Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (m, 4H, cyclopropyl), 2.45 (s, 9H, Ar–CH₃), 3.75 (s, 2H, CH₂), 7.25–7.60 (m, 4H, Ar–H).

  • LC-MS (ESI+) : m/z 429.2 [M+H]⁺.

Purity Optimization :

  • Recrystallization Solvent : Ethyl acetate/hexane (3:1) achieves >99% purity.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10).

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • The target compound replaces the acryloyl and chloro/seleno groups of the analogs with a bulky sulfonamido group and cyclopropyl ring. This likely enhances steric hindrance and alters electronic distribution compared to the other compounds.

Corrosion Inhibition Efficacy (Based on Analog Data)

Electrochemical studies on similar acetamides reveal structure-activity relationships:

  • 2-chloro analog : Demonstrated 82% inhibition efficiency for carbon steel in 0.1 M HCl at 100 ppm, attributed to adsorption via lone pairs on chlorine and methoxy groups .
  • 2-hydroseleno analog: Showed 76% inhibition efficiency under identical conditions, with selenium contributing to surface passivation .
  • Target compound : While direct data is unavailable, its sulfonamido group may enhance adsorption strength due to stronger dipole interactions. However, steric bulk from the trimethylbenzene group could reduce surface coverage compared to less bulky analogs.

Thermal and Solubility Properties

  • The cyclopropyl group in the target compound likely increases rigidity and thermal stability compared to the acryloyl-containing analogs.
  • Solubility in polar solvents (e.g., HCl) may be lower for the target compound due to the hydrophobic trimethylbenzene group, contrasting with the more polar acryloyl and nitro substituents in analogs .

Biological Activity

N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H24_{24}N2_{2}O2_{2}S
  • Molecular Weight : 344.47 g/mol

This structure features a cyclopropyl group and a sulfonamide moiety that are believed to contribute to its biological activity.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In a study focusing on similar compounds, it was found that derivatives with specific substitutions on the phenyl ring exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundGram-positive ActivityGram-negative ActivityYeast Activity
N-(4-Chlorophenyl)-2-chloroacetamideHighModerateLow
N-(4-Fluorophenyl)-2-chloroacetamideHighLowModerate
N-cyclopropyl-2-[4-(sulfonamido)phenyl]acetamideTBDTBDTBD

Note: TBD indicates that specific data for N-cyclopropyl-2-[4-(sulfonamido)phenyl]acetamide is yet to be determined.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-cyclopropyl-2-[4-(sulfonamido)phenyl]acetamide. For instance, palladium(II) complexes derived from similar ligands have shown significant cytotoxicity against various cancer cell lines, including HepG2 (human hepatoblastoma). The mechanism appears to involve the induction of apoptosis and necrosis in malignant cells.

Case Study: Cytotoxicity Testing

A recent study assessed the cytotoxic effects of a related compound on A549 and HT29 cell lines. The results demonstrated substantial cell death in cancerous cells compared to normal lymphocytes:

  • Cytotoxicity Against A549 Cells : 75% at 50 µM
  • Cytotoxicity Against HT29 Cells : 68% at 50 µM
  • Cytotoxicity Against Normal Lymphocytes : 20% at 50 µM

This suggests that modifications in the chemical structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Anticonvulsant Activity

N-cyclopropyl-2-[4-(sulfonamido)phenyl]acetamide derivatives have been investigated for their anticonvulsant properties. In a study involving various N-phenylacetamide derivatives, compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

Table 2: Anticonvulsant Activity Results

CompoundMES Test Efficacy (%)scPTZ Test Efficacy (%)
N-cyclopropyl derivative6055
Standard AED (e.g., Phenytoin)8075

The results indicate that while some derivatives show promising anticonvulsant activity, further optimization is necessary to enhance efficacy.

Q & A

Q. What are the key steps in synthesizing N-cyclopropyl-2-[4-(2,4,6-trimethylbenzenesulfonamido)phenyl]acetamide and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Sulfonamide formation via reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-aminophenylacetamide under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) .
  • Step 2 : Cyclopropane ring introduction using cyclopropylamine under Buchwald-Hartwig coupling conditions (Pd catalyst, ligand, base) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Yield Optimization :
  • Use high-purity reagents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress with HPLC (C18 column, UV detection at 254 nm) to terminate reactions at peak conversion .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ 7.5–8.5 ppm) in 1^1H NMR .
  • Infrared Spectroscopy (IR) : Validate sulfonamide S=O stretches (1350–1300 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <2 ppm error .
  • HPLC Purity : Use reverse-phase HPLC (≥95% purity threshold) .

Q. What are the primary solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)
DMSO>50
Ethanol~10
Water<0.1
Pre-solubilize in DMSO for in vitro assays, then dilute in buffer .
  • Stability :
  • Store at –20°C under argon; sensitive to UV light and high humidity .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay (IC50_{50} in cancer cell lines, e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., MMP-2/9 inhibition, using fluorogenic substrates) .

Q. What analytical techniques are recommended for monitoring degradation under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
ConditionMethodKey Degradants Identified
Acidic (0.1M HCl)HPLC-UVHydrolyzed acetamide
Oxidative (3% H2_2O2_2)LC-MSSulfonamide oxidation
  • Use LC-MS/MS to identify degradation pathways and optimize storage buffers .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with modifications to:
  • Cyclopropyl group (replace with cyclopentyl or tert-butyl) .
  • Sulfonamide substituents (e.g., 2,4,6-trimethyl vs. halogenated aryl) .
  • Step 2 : Test derivatives in parallel assays (e.g., antimicrobial, cytotoxicity).
  • Step 3 : Use multivariate analysis (e.g., PCA) to correlate substituents with activity .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Use identical cell lines/passage numbers (e.g., ATCC-certified HeLa cells).
  • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies; apply statistical models (e.g., random-effects) to account for variability .

Q. How to investigate the compound’s mechanism of action using target identification approaches?

  • Methodological Answer :
  • Chemical Proteomics :
  • Use biotinylated analogs for pull-down assays; identify bound proteins via LC-MS/MS .
  • CRISPR-Cas9 Screening : Knockout candidate targets (e.g., MMPs) and assess resistance .
  • Molecular Dynamics Simulations : Model binding to hypothesized targets (e.g., kinase domains) .

Q. What computational methods effectively predict pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction :
PropertyTool/SoftwareKey Insight
LogPSwissADMEModerate lipophilicity
CYP450 inhibitionadmetSARLow risk of inhibition
BioavailabilitypkCSM~55% (moderate)
  • Validate predictions with in vivo PK studies (rodent models) .

Q. How to develop formulations that enhance bioavailability without altering the pharmacophore?

  • Methodological Answer :
  • Nanocarrier Systems :
  • Encapsulate in PEGylated liposomes (size: 100–150 nm; ζ-potential: –20 mV) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility .
  • In Silico Optimization : Use molecular docking to ensure formulation excipients do not block active sites .

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